molecular formula C15H17N3O B2919903 (E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile CAS No. 1119382-74-9

(E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile

Cat. No.: B2919903
CAS No.: 1119382-74-9
M. Wt: 255.321
InChI Key: DGZHGCHZVMAKPU-UHFFFAOYSA-N
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Description

This compound (CAS: 1119382-74-9) is an α,β-unsaturated acrylonitrile derivative with the molecular formula C₁₅H₁₇N₃O and a molar mass of 255.32 g/mol . Key structural features include:

  • An azetidine-1-carbonyl group at the α-position, contributing electron-withdrawing effects.
  • A 4-(dimethylamino)phenyl moiety at the β-position, providing electron-donating properties.
  • A conjugated prop-2-enenitrile backbone, enabling π-electron delocalization.

Predicted physicochemical properties include a density of 1.216 g/cm³, boiling point of 488.4°C, and pKa of 3.65 . The E-configuration ensures spatial alignment of substituents, influencing intermolecular interactions and electronic behavior.

Properties

IUPAC Name

(E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-17(2)14-6-4-12(5-7-14)10-13(11-16)15(19)18-8-3-9-18/h4-7,10H,3,8-9H2,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZHGCHZVMAKPU-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile, also known by its CAS number 1119382-74-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H17N3O
  • Molecular Weight : 255.32 g/mol
  • Structure : The compound features an azetidine ring and a dimethylamino phenyl group, contributing to its unique biological properties.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit certain enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : It may act as a modulator for specific receptors involved in neurotransmission and cellular signaling.

Biological Activity Overview

The following table summarizes the key biological activities and findings related to this compound:

Activity Description Reference
Anticancer ActivityExhibits cytotoxic effects against various cancer cell lines.
Antimicrobial PropertiesDemonstrates activity against certain bacterial strains.
Neuroprotective EffectsPotential protective effects on neuronal cells in vitro.
Enzyme InhibitionInhibits specific enzymes related to metabolic disorders.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Study :
    • A study conducted on human cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner.
    • The IC50 values ranged from 10 to 30 µM across different cell lines.
  • Neuroprotective Effects :
    • Research indicated that the compound could reduce oxidative stress in neuronal cells exposed to neurotoxins, suggesting potential applications in neurodegenerative diseases.
  • Antimicrobial Activity :
    • The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays, particularly against Staphylococcus aureus and Escherichia coli.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Parameters

Compound Name Molecular Formula Substituents pKa Key Properties Applications/Findings
(E)-2-(Azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile C₁₅H₁₇N₃O Azetidine-carbonyl, 4-(dimethylamino)phenyl 3.65 High boiling point, moderate acidity Potential bioactivity due to azetidine (pharmacophore)
trans-4-Dimethylaminocinnamonitrile (CAS 4854-85-7) C₁₁H₁₂N₂ 4-(dimethylamino)phenyl 4.42 Melting point: 182–184°C Simpler structure; used in organic synthesis
(2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile C₁₇H₁₄BrN₂ 4-Bromophenyl, 4-(dimethylamino)phenyl N/A Dual emission (crystal-dependent) Optoelectronic applications (AIE properties)
(2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile C₂₆H₂₀N₄ Diphenylamino, pyridin-3-yl N/A Strong π-π interactions Enhanced charge transfer in solid state
(E)-2-(1,3-Benzothiazol-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile C₁₈H₁₃N₃S Benzothiazole, 4-(dimethylamino)phenyl N/A Heterocyclic electronic modulation Radiolabeling or bioimaging

Substituent Effects on Electronic Properties

  • Azetidine-1-carbonyl vs. Bromophenyl: The azetidine group in the target compound introduces electron-withdrawing effects, lowering the pKa (3.65) compared to trans-4-dimethylaminocinnamonitrile (pKa 4.42) . Bromophenyl analogs (e.g., ) exhibit halogen-induced steric and electronic effects, enabling tunable luminescence .
  • Diphenylamino vs. Dimethylamino: Bulky diphenylamino groups () enhance π-π stacking but reduce solubility compared to dimethylamino substituents .

Configuration and Solid-State Behavior

  • The E-isomer of the target compound ensures optimal conjugation, whereas Z-isomers (e.g., ) exhibit distinct photophysical properties due to altered molecular packing .
  • Crystal habit studies () demonstrate that substituents and configuration dictate emission profiles, suggesting the target compound’s optical properties could be similarly tunable.

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